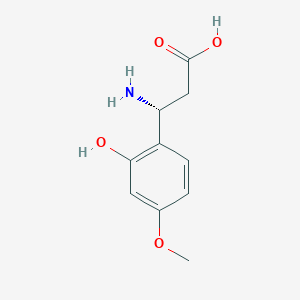
(R)-5-(1-Aminoethyl)-2-fluorobenzonitrilehcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an aminoethyl group and a fluorine atom attached to a benzonitrile core, making it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride typically involves the use of a biocatalyst, such as omega-transaminase, which provides high selectivity and chiral purity. The process includes uniformly stirring an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. The substrate, 5-fluoro-2-hydroxyacetophenone, is then added, and the mixture is heated in a vacuum system at 25-35°C. Post-treatment involves acid-alkali extraction, concentration, and crystallization to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The use of biocatalysts in industrial settings ensures high efficiency and yield, making the process economically viable.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group facilitates binding to active sites, while the fluorine atom enhances the compound’s stability and reactivity. These interactions can modulate biochemical pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(1-Aminoethyl)-4-fluoroaniline: Similar structure but with different substitution patterns.
®-(1-Aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a nitrile group.
Uniqueness
®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H9FN2 |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
5-[(1R)-1-aminoethyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,6H,12H2,1H3/t6-/m1/s1 |
Clé InChI |
GLURPDBYZSVCJQ-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1)F)C#N)N |
SMILES canonique |
CC(C1=CC(=C(C=C1)F)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine](/img/structure/B13049058.png)
![(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13049084.png)


![7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049102.png)
![Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate](/img/structure/B13049106.png)
![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)
![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate](/img/structure/B13049120.png)




![5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
